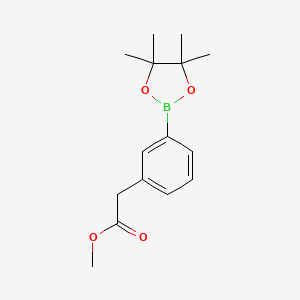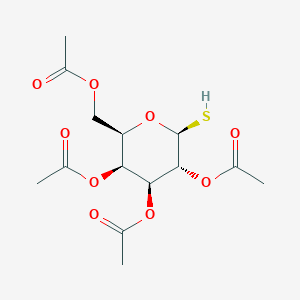![molecular formula C11H16N2O2S B1310665 1-[2-(Methylsulphonyl)phenyl]piperazine CAS No. 313490-26-5](/img/structure/B1310665.png)
1-[2-(Methylsulphonyl)phenyl]piperazine
説明
Synthesis Analysis
The synthesis of piperazine derivatives involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction with N-methyl piperazine . Another synthesis approach for piperazine derivatives includes a four-component cyclo condensation using SO4^2−/Y2O3 as a catalyst . Additionally, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, and mass spectrometry. These techniques help in confirming the chemical structures of the synthesized compounds . The crystal structure of certain piperazine derivatives with anti-malarial activity has been reported, indicating the importance of specific substituents for generating activity .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution reactions. For example, N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine are synthesized through nucleophilic substitution with different sulfonyl chlorides . The reaction conditions, such as solvent choice and temperature, can significantly affect the yield of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The antibacterial and antifungal activities of these compounds are evaluated in vitro, with some derivatives showing excellent activities compared to standard drugs . The antidepressant and antianxiety activities of certain derivatives have also been investigated in animal models . The crystal structures of zirconium aminophosphonates containing piperazine groups have been determined, revealing different compositions and crystal structures, which are influenced by synthesis parameters such as pH .
科学的研究の応用
Piperazine Derivatives in Therapeutic Use
Piperazine and its derivatives, including 1-[2-(Methylsulphonyl)phenyl]piperazine, have been extensively studied for their therapeutic applications across various medical fields. These compounds exhibit a wide range of pharmacological activities due to their structural versatility and ability to interact with different biological targets. Recent literature emphasizes the significance of piperazine as a core structure in the design of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. The modification of the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules, highlighting the importance of this heterocycle in drug discovery and development processes (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Piperazine derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This highlights the role of piperazine as a vital building block in the structural framework of anti-mycobacterial compounds. The structure-activity relationship (SAR) studies provide insights into the design and optimization of new anti-TB molecules, assisting medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Pharmacophoric Groups in Antipsychotic Agents
The arylcycloalkylamines class, including phenyl piperidines and piperazines and their arylalkyl substituents, constitutes key pharmacophoric groups in several antipsychotic agents. These groups are critical for the potency and selectivity of the binding affinity at D2-like receptors, which are crucial for the therapeutic effects of antipsychotic drugs. The understanding of the contributions of these pharmacophoric groups can aid in the development of new compounds with enhanced efficacy and specificity for psychiatric disorders (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Safety And Hazards
The safety information for “1-[2-(Methylsulphonyl)phenyl]piperazine” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
1-(2-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLJEOCOONOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459125 | |
| Record name | 1-[2-(methylsulphonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Methylsulphonyl)phenyl]piperazine | |
CAS RN |
313490-26-5 | |
| Record name | 1-[2-(methylsulphonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






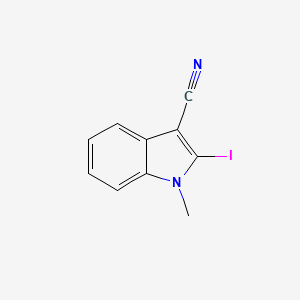

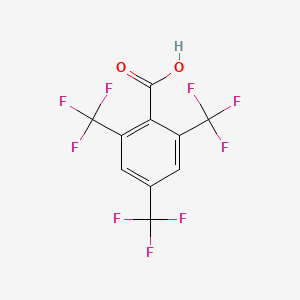
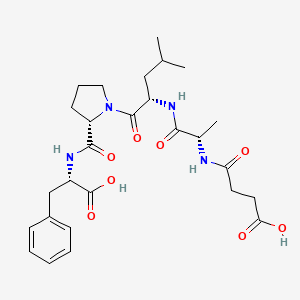
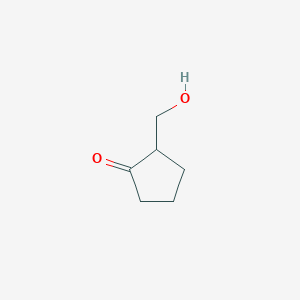
![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

